Benzalazine vs. Sulfasalazine in Ulcerative Colitis: Equivalent Efficacy with Different Side Effect Profile
In a prospective, randomized, double-blind clinical trial of 43 patients with active ulcerative colitis, benzalazine (salicylazobenzoic acid, SAB) at 0.72 g three times daily demonstrated equivalent efficacy to sulfasalazine (SASP) at 1 g three times daily [1]. After 6 weeks, stool frequency, consistency, and mucosal histology improved similarly in both groups (no statistically significant difference) [1]. Notably, benzalazine was designed to lack the sulfapyridine moiety, which is responsible for the frequent side effects of sulfasalazine [1].
| Evidence Dimension | Clinical efficacy in active ulcerative colitis |
|---|---|
| Target Compound Data | 0.72 g three times daily (SAB) |
| Comparator Or Baseline | 1 g three times daily (SASP) |
| Quantified Difference | No significant difference in clinical or endoscopic outcomes |
| Conditions | 6-week randomized double-blind trial in 43 patients with active ulcerative colitis |
Why This Matters
Demonstrates that benzalazine can replace sulfasalazine in inflammatory bowel disease therapy, potentially reducing sulfapyridine-related adverse effects, which is a key factor in drug selection and procurement for clinical research.
- [1] Fleig, W. E., Laudage, G., Sommer, H., Wellmann, W., Stange, E. F., & Riemann, J. (1988). Prospective, randomized, double-blind comparison of benzalazine and sulfasalazine in the treatment of active ulcerative colitis. Digestion, 40(3), 173–180. View Source
